(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Description
(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of benzofuran derivatives
Properties
Molecular Formula |
C24H24O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C24H24O4/c1-2-16-8-10-17(11-9-16)14-22-23(25)20-13-12-19(15-21(20)28-22)27-24(26)18-6-4-3-5-7-18/h8-15,18H,2-7H2,1H3/b22-14- |
InChI Key |
PGBUNMITQBAQFW-HMAPJEAMSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid under basic conditions to form the intermediate compound. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a suitable base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzofuran ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in organic synthesis.
Polynitroaromatic compounds: Compounds with multiple nitro groups, used in various chemical reactions.
Uniqueness
(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzofuran core and cyclohexanecarboxylate moiety make it a versatile compound for various applications.
Biological Activity
The compound (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a synthetic organic molecule that belongs to the class of benzofuran derivatives. Its unique structure, which includes a benzofuran moiety and an ethylbenzylidene group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.4 g/mol. The structural features include:
- A benzofuran ring , which is known for diverse biological activities.
- An ethylbenzylidene group , contributing to its reactivity and potential interactions with biological targets.
The biological activity of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate may involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biochemical processes.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways and cellular responses.
- Induction of Apoptosis : There is potential for triggering programmed cell death in cancer cells, which can be a valuable property in cancer therapy.
Biological Activity
Preliminary studies indicate that compounds similar to (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate exhibit various biological activities:
| Activity | Description |
|---|---|
| Antioxidant | Scavenging free radicals and reducing oxidative stress. |
| Antimicrobial | Inhibiting growth of bacteria and fungi. |
| Anticancer | Inducing apoptosis in cancer cell lines through modulation of apoptotic pathways. |
| Anti-inflammatory | Reducing inflammation by inhibiting pro-inflammatory cytokines. |
Case Studies
- Anticancer Activity : A study demonstrated that a related benzofuran derivative significantly inhibited proliferation in various cancer cell lines, suggesting that (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives could have similar effects due to structural similarities.
- Antimicrobial Effects : Research indicated that benzofuran compounds possess antimicrobial properties against several pathogens, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
Synthesis and Analytical Methods
The synthesis typically involves multi-step organic reactions:
- Formation of Benzofuran Ring : Cyclization of phenolic precursors with aldehydes.
- Condensation Reaction : The introduction of the ethylbenzylidene group occurs under basic conditions.
Analytical methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
